2,3,4,5-四氟苄溴

描述

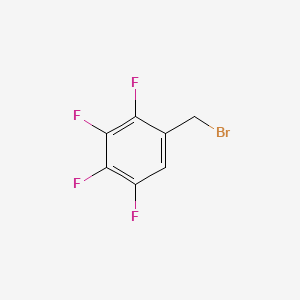

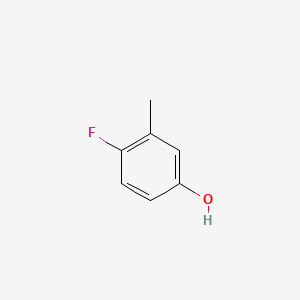

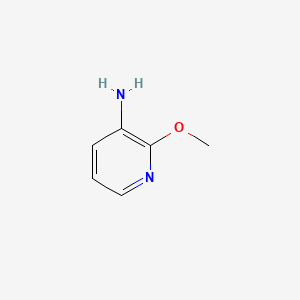

2,3,4,5-Tetrafluorobenzyl bromide is a chemical compound that is part of the broader class of polyfluorinated benzyl bromides. These compounds are characterized by the presence of multiple fluorine atoms attached to a benzene ring, which significantly alters their chemical and physical properties compared to their non-fluorinated counterparts. The presence of a benzyl bromide moiety indicates that this compound can act as an alkylating agent, making it a potentially useful intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related fluorinated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of 2,3,4,5-tetrafluorobenzyl bromide by using an appropriate nucleophile that introduces the benzyl bromide group.

Molecular Structure Analysis

The molecular structure of polyfluorinated benzene compounds, such as 1,2,4,5-tetrafluorobenzene, has been studied using techniques like electron diffraction and ab initio calculations . These studies reveal that the benzene ring maintains a high degree of symmetry, with slight deviations due to the presence of fluorine atoms. The bond angles and lengths are affected by the electronegativity of fluorine, which could be extrapolated to understand the structure of 2,3,4,5-tetrafluorobenzyl bromide.

Chemical Reactions Analysis

Fluorinated benzene derivatives participate in various chemical reactions, often influenced by the electron-withdrawing effect of the fluorine atoms. For example, the reaction of 1,2-diiodo-3,4,5,6-tetrafluorobenzene with tetrabutylammonium bromide forms a halogen-bonded compound . Similarly, 2,3,4,5-tetrafluorobenzyl bromide could engage in reactions where the bromide acts as a leaving group, facilitating nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluorinated compounds are significantly impacted by the strong C-F bonds and the high electronegativity of fluorine. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding . These properties suggest that 2,3,4,5-tetrafluorobenzyl bromide would likely exhibit high chemical stability and unique intermolecular interactions due to the presence of both fluorine and bromine atoms.

科学研究应用

电泳衍生试剂

4-(三氟甲基)-2,3,5,6-四氟苄溴(TTBB)已被合成为五氟苄溴(PFBB)的类似物,用于电泳衍生反应,特别是在气相色谱-电子俘获负离子质谱(GC-ECNI-MS)检测之前。这种化合物对于控制干扰和确认分析过程中的结果很有用,因为TTBB衍生的分析物在GC-ECNI-MS中显示出与PFBB产物不同的保留和m/z特性,同时保持类似的形成容易性和产率(Saha, Saha, & Giese, 1993)。

苄自由基的生成和固定

已经研究了与2,3,4,5-四氟苄溴相关的化合物在钯和钯化阴极上的单电子裂解作用,生成苄自由基。这些自由基能够与阴极材料偶联或添加,这在原位添加到不饱和有机系统进行单苄基化和双苄基化方面具有应用。这一过程已经通过ESR技术确认,并显示了将苄自由基嫁接到阴极界面的潜力(Jouikov & Simonet, 2010)。

光动力疗法应用

该化合物已在癌症治疗的光动力疗法背景下进行了研究。合成并表征了具有高单线态氧量子产率的新苯磺酰胺衍生的新苯基酰胺衍生的锌酞菁衍生物。这些衍生物由于其良好的荧光特性和高单线态氧量子产率,在癌症治疗中作为II型光敏剂具有很好的性能,(Pişkin, Canpolat, & Öztürk, 2020)。

离子晶格和分子取向研究

对N-苄基-2-苯基吡啶溴化物衍生物的晶体堆积进行的研究,包括2,3,4,5-四氟苄溴,突出了π-堆积相互作用和立体取代基效应在决定离子晶格中分子取向方面的重要性。这项研究对于理解强离子晶格中全氟芳烃/芳烃相互作用与芳烃/芳烃相互作用的稳定性具有重要意义(Martin, Patrick, & Cammers, 1999)。

安全和危害

2,3,4,5-Tetrafluorobenzyl bromide causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

2,3,4,5-Tetrafluorobenzyl bromide is used as an intermediate in the synthesis of various compounds such as agrochemicals, pharmaceuticals, and dyestuffs. It may be employed as an alternate of pentafluorobenzyl bromide (PFBB) in electrophoric derivatization reactions prior to detection during gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) .

属性

IUPAC Name |

1-(bromomethyl)-2,3,4,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKVWOHBTGWNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370085 | |

| Record name | 2,3,4,5-Tetrafluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrafluorobenzyl bromide | |

CAS RN |

53001-71-1 | |

| Record name | 2,3,4,5-Tetrafluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-Tetrafluorobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)